molecular formula C14H11ClN2O3 B3337553 4-[(4-chlorophenyl)carbamoylamino]benzoic Acid CAS No. 69194-85-0

4-[(4-chlorophenyl)carbamoylamino]benzoic Acid

Cat. No. B3337553
CAS RN: 69194-85-0
M. Wt: 290.7 g/mol
InChI Key: LFXYMRKZPHZNGU-UHFFFAOYSA-N
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Description

“4-[(4-chlorophenyl)carbamoylamino]benzoic Acid” is a chemical compound. It is also known as 4′-Chlorobiphenyl-4-carboxylic acid . It has a molecular weight of 232.66 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, colorless crystals of a related compound were prepared in 81% yield from the 1:1 reaction of 4-chloro aniline and glutaric anhydride .


Molecular Structure Analysis

The molecular structure of “4-[(4-chlorophenyl)carbamoylamino]benzoic Acid” can be analyzed using various techniques . The backbone of the molecule adopts an extended, all-trans configuration but the terminal carboxylic acid and phenyl resides are twisted out of the plane through the bridging atoms .


Chemical Reactions Analysis

The chemical reactions of “4-[(4-chlorophenyl)carbamoylamino]benzoic Acid” can be complex and depend on the conditions . The most striking feature of the molecular packing is the formation of supramolecular tapes mediated by carboxylic acid-O–H⋯O (carbonyl) and amide-N–H⋯O (amide) hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-chlorophenyl)carbamoylamino]benzoic Acid” can be estimated using reliable QSPR and ANN . For instance, a related compound, 4-(4-Chlorophenyl)benzoic acid, has a boiling point of 398.5 ℃ at 760 mmHg and a density of 1.298 g/cm^3 .

properties

IUPAC Name

4-[(4-chlorophenyl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-10-3-7-12(8-4-10)17-14(20)16-11-5-1-9(2-6-11)13(18)19/h1-8H,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXYMRKZPHZNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Carboxyphenyl)-3-(4-chlorophenyl)urea

CAS RN

69194-85-0
Record name 1-(4-CARBOXYPHENYL)-3-(4-CHLOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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